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Compound of Interest

Compound Name: 3-(4-Phenylphenoxy)butan-2-one

Cat. No.: B1273265

A comprehensive guide to the X-ray crystallographic analysis of 3-(4-phenylphenoxy)butan-2-
one derivatives and their analogues is presented for researchers, scientists, and drug
development professionals. This guide focuses on the structural elucidation of these
compounds, offering a comparative analysis of their crystallographic data and a detailed
experimental workflow.

Comparative Crystallographic Data Analysis

The structural analysis of 3-(4-phenylphenoxy)butan-2-one derivatives is crucial for
understanding their chemical properties and potential applications. While specific
crystallographic data for 3-(4-phenylphenoxy)butan-2-one is not publicly available, this guide
utilizes data from a closely related analogue, (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-
2-one, and compares it with another relevant compound, (E)-4-(4-methoxyphenyl)but-3-en-2-
one, to illustrate the principles of structural analysis in this class of molecules.

The following table summarizes the key crystallographic parameters for these two compounds,
providing a basis for objective comparison.
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(3E)-3-[(4- (E)-4-(4-
Parameter nitrophenoxy)methyl]-4- Methoxyphenyl)but-3-en-2-
phenylbut-3-en-2-one[1] one[2]
Chemical Formula C17H15sNOa4 C11H1202
Molecular Weight 297.30 176.21
Crystal System Monoclinic Monoclinic
Space Group P2i/c P2i/c
a (&) 12.769 (3) 10.1623 (19)
b (A) 9.4607 (2) 13.292 (3)
c () 13.0022 (4) 6.6488 (13)
B (°) 108.145 (1) 98.486 (3)
Volume (A3) 1492.6 (4) 888.3 (3)
A 4 4
Temperature (K) 290 100
Radiation Mo Ka Mo Ka
Resolution (A) Not specified Not specified
R-factor (R1) 0.038 0.063
WR2 0.113 0.150

Experimental Protocols

A detailed methodology for the synthesis, crystallization, and X-ray diffraction data collection is
essential for reproducing and building upon these research findings.

Synthesis and Crystallization

The synthesis of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was achieved by
reacting 4-nitrophenol with 3-bromomethyl-4-phenyl-3-buten-2-one in the presence of
potassium carbonate in acetone. The resulting product was purified by column
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chromatography. Single crystals suitable for X-ray diffraction were obtained by slow
evaporation from a 1:4 mixture of hexane and dichloromethane.[1]

X-ray Data Collection and Structure Refinement

Data for (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one was collected on a Bruker
Kappa APEXII CCD diffractometer.[1] The structure was solved using direct methods with
SIR97 and refined by full-matrix least-squares on F2 using SHELXL97.[1]

Visualizing the Experimental Workflow

To further clarify the process of X-ray crystallography, the following diagram illustrates the
typical experimental workflow.
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Experimental workflow for X-ray crystallography.

Structural Insights and Comparison
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The crystal structure of (3E)-3-[(4-nitrophenoxy)methyl]-4-phenylbut-3-en-2-one reveals a U-
shaped conformation where the terminal aromatic rings are nearly perpendicular to each other,
with a dihedral angle of 81.61 (9)°.[1] In contrast, the dihedral angle between the benzene ring
and the but-3-en-2-one group in (E)-4-(4-methoxyphenyl)but-3-en-2-one is only 4.04 (5)°,
indicating a much more planar molecule.[2]

These structural differences, influenced by the different substituents, highlight the importance
of detailed crystallographic analysis in understanding the conformational preferences and
potential intermolecular interactions of these compounds, which are critical for their application
in drug design and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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